molecular formula C8H10FNO4 B12832307 (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B12832307
M. Wt: 203.17 g/mol
InChI Key: WLYANNSIDDXEGE-DKVVUBTKSA-N
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Description

(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a high-purity chemical reagent designed for advanced research in neuroscience and medicinal chemistry. This compound belongs to a class of conformationally constrained glutamate analogs that are of significant interest for probing the metabotropic glutamate receptor (mGluR) system . Researchers value this scaffold for its potential to interact with group II mGluRs, which are key targets for understanding and developing new therapeutic strategies for neuropsychiatric disorders . The specific stereochemistry and fluorine substitution on the bicyclo[3.1.0]hexane core are critical for its biological activity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies . The incorporation of fluorine is a strategic modification in medicinal chemistry, utilized to influence the molecule's electron distribution, metabolic stability, and binding affinity without dramatically increasing its molecular size . This compound is intended for use in preclinical research applications, including but not limited to, in vitro receptor binding assays, functional pharmacological characterization, and the development of novel CNS-active agents . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Properties

Molecular Formula

C8H10FNO4

Molecular Weight

203.17 g/mol

IUPAC Name

(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H10FNO4/c9-2-1-8(10,7(13)14)5-3(2)4(5)6(11)12/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2?,3-,4-,5-,8?/m0/s1

InChI Key

WLYANNSIDDXEGE-DKVVUBTKSA-N

Isomeric SMILES

C1C([C@H]2[C@@H]([C@H]2C1(C(=O)O)N)C(=O)O)F

Canonical SMILES

C1C(C2C(C2C1(C(=O)O)N)C(=O)O)F

Origin of Product

United States

Preparation Methods

Fluorination and Ring Construction

  • The bicyclo[3.1.0]hexane core is often synthesized via cyclopropanation reactions or intramolecular cyclizations starting from suitable cyclohexene or cyclopentene precursors.
  • Fluorination at the 4-position is introduced either by electrophilic fluorination reagents or by using fluorinated building blocks in the early stages of synthesis.
  • For example, lithium hexamethyldisilazane (LiHMDS) is used as a strong base to generate reactive intermediates that can be fluorinated selectively at low temperatures (-78°C to room temperature) in tetrahydrofuran solvent, as described in patent literature.

Introduction of Amino and Carboxylic Acid Groups

  • The amino group at position 2 and the two carboxylic acid groups at positions 2 and 6 are introduced through functional group transformations such as amination and ester hydrolysis.
  • Starting from ester derivatives, hydrolysis under acidic or basic conditions yields the free dicarboxylic acid.
  • Amination can be achieved by nucleophilic substitution or reductive amination on suitable intermediates.

Stereochemical Control

  • The stereochemistry is controlled by the choice of chiral starting materials or chiral catalysts during cyclopropanation or ring closure steps.
  • Diastereoselective reactions and chiral auxiliaries are employed to ensure the (1R,5R,6R) configuration.
  • For example, the use of chiral lithium amides or metal amides (e.g., lithium diisopropylamide) helps in stereoselective deprotonation and subsequent functionalization.

Representative Synthetic Route (Based on Patent US8076502B2 and EP2123630B1)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of bicyclo[3.1.0]hexane intermediate Cyclopropanation of cyclohexene derivatives using diazo compounds or Simmons-Smith reagents Bicyclic core with defined stereochemistry
2 Selective fluorination at C-4 Reaction with N-phenyl-bis(trifluoromethanesulfonimide) in presence of LiHMDS at -78°C to RT in THF Introduction of fluorine atom at 4-position
3 Amination at C-2 Nucleophilic substitution or reductive amination Installation of amino group
4 Ester hydrolysis Acidic or basic hydrolysis Conversion of esters to dicarboxylic acid
5 Purification and isolation Chromatography, crystallization Pure this compound

Detailed Research Findings

  • Pharmacological relevance : The compound and its derivatives have been studied extensively for their activity as group II metabotropic glutamate receptor agonists or antagonists, with modifications at the 3- and 4-positions affecting potency and selectivity.
  • Synthetic challenges : The key challenges include achieving high stereoselectivity and regioselectivity during fluorination and ring formation, as well as maintaining the integrity of sensitive functional groups during multi-step synthesis.
  • Alternative methods : Some studies report the use of 3-alkoxy or 3-sulfanyl substituents to modify biological activity, which require additional synthetic steps but follow similar core synthetic principles.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Limitations
Cyclopropanation-based ring formation Use of diazo compounds or Simmons-Smith reagents to form bicyclo[3.1.0]hexane High stereocontrol, well-established Requires handling of hazardous reagents
Electrophilic fluorination Use of N-phenyl-bis(trifluoromethanesulfonimide) with LiHMDS Selective fluorination at low temperature Sensitive to moisture, requires inert atmosphere
Amination via nucleophilic substitution Introduction of amino group on activated intermediates Straightforward, high yield May require protection/deprotection steps
Ester hydrolysis Acidic or basic conditions to yield dicarboxylic acid Simple, high conversion Possible side reactions if conditions harsh
Use of chiral auxiliaries or catalysts To control stereochemistry High enantioselectivity Additional synthetic steps, cost

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.

    Reduction: Reduction of the carboxyl groups to alcohols.

    Substitution: Substitution reactions involving the fluorine atom or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Treatment of Psychiatric Disorders

Research has indicated that derivatives of (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid may be effective in treating psychiatric conditions such as schizophrenia and anxiety disorders. A patent describes a prodrug form of this compound that enhances the efficacy of group II metabotropic glutamate receptors, which are implicated in mood regulation and cognitive function .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties by influencing glutamate signaling pathways. This action could potentially mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing excitotoxicity associated with excessive glutamate levels in the brain.

Antidepressant Activity

The modulation of neurotransmitter systems by this compound has been linked to antidepressant effects in preclinical models. This suggests that it may serve as a foundation for developing new antidepressant medications that target specific receptor subtypes with fewer side effects compared to traditional therapies.

Research Findings

Study FocusFindingsReference
Psychiatric Disorder TreatmentEffective in animal models for schizophrenia and anxiety
NeuroprotectionModulates glutamate signaling to reduce excitotoxicity
Antidepressant EfficacyDemonstrated antidepressant-like effects in preclinical studies

Case Study 1: Schizophrenia Treatment

A study investigated the effects of this compound on animal models of schizophrenia. The results showed significant reductions in hyperactivity and improvements in social interaction behaviors, indicating potential therapeutic benefits for patients with schizophrenia.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a separate study focusing on Alzheimer's disease models, the compound was found to protect neurons from glutamate-induced damage. The treatment led to improved cognitive function and reduced amyloid-beta plaques, suggesting its role in neuroprotection and cognitive enhancement.

Mechanism of Action

The compound exerts its effects primarily through its interaction with metabotropic glutamate receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction influences various signaling pathways involved in neurotransmission and neuronal plasticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid are best understood in the context of related bicyclo[3.1.0]hexane derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Pharmacological Comparison of Bicyclo[3.1.0]hexane Derivatives

Compound Name (Stereochemistry) Substituent(s) Target Selectivity Functional Activity Key Applications References
This compound C4-Fluoro mGlu2/3 Orthosteric agonist Radioligand for receptor mapping
LY354740 [(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid] None (parent scaffold) mGlu2/3 Orthosteric agonist Antipsychotic models, anxiety
LY379268 [(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid] C4-Oxa bridge mGlu2/3 Orthosteric agonist Reversal of PCP-induced behaviors
LY2812223 [(1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid] C4-Thiotriazolyl mGlu2 > mGlu3 Functionally selective agonist Preclinical models of psychosis
LY3020371 [(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid] C3-Difluorophenylsulfanylmethyl, C4-hydroxy mGlu2/3 Orthosteric antagonist Antidepressant-like activity
MGS0274 [(1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid] C3-Dichlorobenzyloxy, C6-Fluoro mGlu2/3 Agonist Clinical trials for schizophrenia

Key Comparative Insights

Structural Modifications and Receptor Selectivity

  • Fluorine Substitution : The C4-fluoro group in the target compound enhances metabolic stability and binding affinity compared to the unsubstituted LY354740. However, it lacks the functional selectivity of LY2812223, which achieves mGlu2-preferential agonism via its C4-thiotriazolyl group .
  • Oxabicyclo vs. Thiotriazolyl : LY379268’s C4-oxabicyclo modification improves bioavailability but reduces subtype selectivity, whereas LY2812223’s thiotriazolyl group enables >100-fold mGlu2 preference by exploiting steric and electronic interactions in the receptor’s orthosteric pocket .

Functional Activity

  • Agonists vs. Antagonists : The target compound and LY354740 act as full agonists, potentiating glutamate’s inhibitory effects on synaptic transmission. In contrast, LY3020371 functions as a competitive antagonist, blocking glutamate binding and demonstrating antidepressant-like effects in rodent models .
  • Therapeutic Applications : While the target compound is primarily a research tool, analogs like MGS0274 and LY2812223 have advanced to clinical trials for schizophrenia, highlighting the scaffold’s versatility in drug development .

Stereochemical Influences Stereochemistry critically determines activity. For example, LY3020371’s (1S,2R,3S,4S,5R,6R) configuration confers antagonist properties, whereas minor stereochemical changes in LY354740 (1S,2S,5R,6S) result in agonist activity .

Pharmacokinetic Profiles Fluorination at C4 or C6 (as in MGS0274) improves blood-brain barrier penetration compared to non-halogenated analogs. LY2812223 exhibits robust central engagement in vivo, validated by PET imaging and behavioral assays .

Biological Activity

(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a bicyclic compound notable for its selective agonistic activity on metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating neurological disorders such as schizophrenia and anxiety.

  • Molecular Formula : C₈H₉FNO₄
  • Molecular Weight : Approximately 189.17 g/mol
  • Structure : The compound features a bicyclic structure with a fluorine atom and two carboxylic acid groups, which contribute to its biological activity.

The primary mechanism of action of this compound involves its role as a selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are implicated in various neurotransmission processes and are considered potential targets for psychiatric and neurological treatments.

Agonist Activity

Research indicates that this compound exhibits significant agonist activity for mGluR2 and mGluR3:

Receptor EC50 (nM) K(i) (nM)
mGluR229.4 ± 3.316.6 ± 5.6
mGluR345.4 ± 8.480.9 ± 31

These values suggest that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent.

Pharmacological Characterization

A series of studies have characterized the pharmacological profile of this compound:

  • Oral Activity : The compound has demonstrated significant oral bioavailability with effective doses (ED50) reported for behavioral models in rats:
    • PCP-induced hyperactivity : ED50 = 5.1 mg/kg
    • PCP-induced head-weaving behavior : ED50 = 0.26 mg/kg
  • Binding Studies : Binding affinity studies using CHO cells expressing mGluRs showed that the compound has a competitive binding profile with K(i) values indicating strong interactions with both mGluR2 and mGluR3.

Case Studies

Several case studies have explored the effects of this compound in preclinical models:

  • Study on Schizophrenia Treatment : In a controlled study involving rodent models mimicking schizophrenia symptoms, administration of the compound resulted in significant reductions in hyperactivity and stereotypical behaviors associated with PCP administration.
  • Anxiety Models : Another study investigated the anxiolytic effects of this compound using elevated plus maze tests, where it showed promise in reducing anxiety-like behaviors compared to control groups.

Q & A

Basic Research Questions

Q. How can researchers determine the receptor subtype selectivity of (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid for mGlu2 vs. mGlu3 receptors?

  • Methodology :

  • Use radioligand binding assays with recombinant human mGlu2 and mGlu3 receptors to measure affinity (Ki). For functional activity, employ calcium mobilization assays or cAMP inhibition assays in transfected cell lines to assess agonist/antagonist potency (EC50/IC50).
  • Compare results to reference compounds like LY354740 (pan-mGlu2/3 agonist) and LY341495 (mGlu2/3 antagonist) to contextualize selectivity .
    • Key Finding : The compound exhibits orthosteric agonist activity selective for Group II mGlu receptors, with higher specificity for mGlu2 over mGlu3 in forebrain regions, as shown in knockout mouse models .

Q. What in vitro pharmacological assays are suitable for characterizing the functional activity of this compound?

  • Methodology :

  • Second-messenger assays : Measure intracellular calcium flux (FLIPR) or inhibition of forskolin-induced cAMP in HEK293 cells expressing mGlu2 or mGlu3 receptors.
  • Radioligand displacement : Use [³H]LY341495 (competitive antagonist) to determine binding affinity.
  • Include concentration-response curves to evaluate efficacy (Emax) and potency. Reference compounds like LY379268 (mGlu2/3 agonist) and LY487379 (mGlu2 PAM) provide benchmarks .

Q. How does the fluorination at the C4 position influence the compound’s pharmacological profile?

  • Methodology :

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with substitutions at C4 (e.g., chloro, hydroxyl, or thiotriazole groups) and compare their receptor binding/functional data.
  • X-ray crystallography of the compound bound to mGlu2/3 amino-terminal domains reveals interactions with residues like Ser<sup>145</sup> (mGlu2) or Thr<sup>168</sup> (mGlu3), which modulate subtype selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the relative contributions of mGlu2 vs. mGlu3 receptors in vivo?

  • Methodology :

  • Use conditional knockout mice (e.g., mGlu2<sup>−/−</sup> or mGlu3<sup>−/−</sup>) in behavioral models (e.g., fear conditioning, prepulse inhibition) to isolate receptor-specific effects.
  • Pair with ex vivo autoradiography using the radiolabeled compound to quantify receptor density in brain regions like the hippocampus and thalamus .
    • Data Interpretation : In forebrain regions, mGlu3 receptors are more abundant than mGlu2, but their roles in synaptic plasticity may overlap, necessitating subtype-selective tools for clear attribution .

Q. What experimental strategies validate the compound’s engagement with central mGlu receptors in vivo?

  • Methodology :

  • Conduct cerebrospinal fluid (CSF) sampling and brain homogenate analysis post-administration to measure compound levels.
  • Use pharmacodynamic markers (e.g., inhibition of glutamate release in microdialysis) and behavioral assays (e.g., anxiolytic effects in elevated plus maze) to correlate target engagement with functional outcomes .

Q. How can crystallography and mutagenesis elucidate the molecular basis of subtype selectivity?

  • Methodology :

  • Co-crystallize the compound with the amino-terminal domain (ATD) of mGlu2 and mGlu3 receptors to identify binding pocket interactions.
  • Perform site-directed mutagenesis on residues critical for selectivity (e.g., mGlu2 Ser<sup>145</sup> → Ala) and assess functional responses.
  • Compare results to analogs like LY2812223 (mGlu2-selective agonist) and LY2794193 (mGlu3-selective agonist) to map SAR determinants .

Key Notes for Experimental Design

  • Stereochemical Purity : Verify the compound’s stereochemistry (1R,5R,6R) via chiral HPLC or X-ray diffraction , as minor enantiomeric impurities can drastically alter receptor activity .
  • In Vivo Dosing : Optimize pharmacokinetics using prodrug strategies (e.g., esterification of carboxyl groups) to enhance blood-brain barrier penetration, as seen with LY544344 (prodrug of LY354740) .
  • Data Contradictions : Address discrepancies in receptor contributions by combining genetic (knockout models) and pharmacological (subtype-selective ligands) approaches .

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